![molecular formula C35H26N2O6 B1274272 2,2-双[4-(4-马来酰亚胺苯氧基)苯基]丙烷 CAS No. 79922-55-7](/img/structure/B1274272.png)

2,2-双[4-(4-马来酰亚胺苯氧基)苯基]丙烷

描述

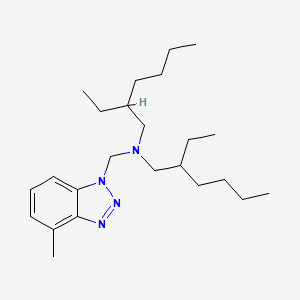

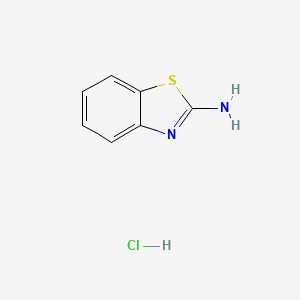

“2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane” is a chemical compound with the molecular formula C35H26N2O6 . It is also known as Bisphenol A Bis(4-maleimidophenyl Ether) . It appears as a light orange to yellow to green powder or crystal .

Synthesis Analysis

The compound is prepared by the imidization of bisamic acid of 2,2-bis(4-aminophenoxy phenyl)propane . Various nanoclays are blended with this bismaleimide and thermally cured . The structural characterization of the synthesized materials and the thermal properties of the bismaleimide and their blends were investigated through FTIR, 1H and 13C NMR, differential scanning calorimetry, and thermo gravimetric analysis .Molecular Structure Analysis

The molecular structure of “2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane” is represented by the InChI code: 1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3 .Chemical Reactions Analysis

The compound undergoes various reactions during its synthesis. The imidization of bisamic acid of 2,2-bis(4-aminophenoxy phenyl)propane leads to the formation of "2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane" . It is then blended with various nanoclays and thermally cured .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point of 163.0 to 167.0 °C . It is soluble in Dimethylformamide . The molecular weight of the compound is 570.60 .科学研究应用

Polymer Composites

BMP is extensively used in the synthesis of polymer composites due to its ability to enhance thermal stability and mechanical properties. It acts as a crosslinking agent in high-performance materials, contributing to the development of composites with superior strength and heat resistance .

Electronics

In the electronics industry, BMP serves as a monomer for creating polyimides with low dielectric constants and losses, making them ideal for high-frequency communication substrates, such as those used in 5G technologies . Its properties are crucial for developing materials that can withstand the rigorous demands of modern electronic devices.

Aerospace

The aerospace sector benefits from BMP’s incorporation into aerospace materials , where its high thermal stability and mechanical strength are essential. It’s used in the production of components that require materials capable of performing under extreme conditions .

Automotive

BMP finds applications in the automotive industry, particularly in the creation of high-performance polymers . These polymers are used in various parts of vehicles that require materials with high heat resistance and mechanical strength .

Medical Devices

In medical device manufacturing, BMP is valued for its biocompatibility and stability. It’s used in the production of devices that require precision and reliability, where the material’s properties ensure the safety and efficacy of medical implants and tools .

Pharmaceuticals

BMP’s role in pharmaceuticals is primarily in the synthesis of polyimides used in drug delivery systems. Its ability to form crosslinked polymers makes it suitable for creating controlled-release formulations .

Coatings

The compound is also utilized in the development of advanced coatings . BMP-based coatings are known for their high thermal stability and resistance to chemicals, making them suitable for protective applications in various industries .

Adhesives

Lastly, BMP is used in formulating adhesives that require high thermal resistance and mechanical strength. Its crosslinking capabilities ensure that the adhesives bond strongly and can withstand high temperatures and stresses .

安全和危害

The compound is an organic compound and may pose certain hazards to humans or the environment . Proper protective equipment should be worn to avoid contact with skin and eyes, and operations should be carried out in a well-ventilated area . In case of an accident, appropriate measures should be taken for treatment and cleanup .

属性

IUPAC Name |

1-[4-[4-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]propan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26N2O6/c1-35(2,23-3-11-27(12-4-23)42-29-15-7-25(8-16-29)36-31(38)19-20-32(36)39)24-5-13-28(14-6-24)43-30-17-9-26(10-18-30)37-33(40)21-22-34(37)41/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZPKEBWNIUCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C=CC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

81193-27-3 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1′-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81193-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8074104 | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane | |

CAS RN |

79922-55-7 | |

| Record name | Bisphenol A diphenyl ether bismaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79922-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-((1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079922557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy-4,1-phenylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)